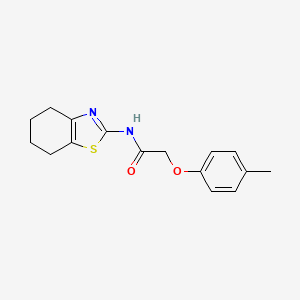
N-(3,4-dimethylphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-(3,4-dimethylphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea" often involves the reaction of amino thiadiazoles with isocyanates or carbonyl compounds to form the urea linkage. For instance, derivatives have been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different benzoyl isocyanates, showcasing a versatile approach to accessing a variety of thiadiazol-urea derivatives with potential biological activities (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a planar urea scaffold, often stabilized by intramolecular hydrogen bonding. X-ray crystallography and spectroscopic methods like NMR and IR are typically used to elucidate their structure, revealing insights into the conformational preferences and the interactions that dictate their solid-state arrangements. The molecular geometry and supramolecular architectures are driven by hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a range of interactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their biological activities. The urea moiety, in particular, participates in hydrogen bonding, contributing to the compounds' ability to interact with biological targets. Additionally, their reactivity has been explored in the context of fungicidal and plant growth-regulating activities, indicating the potential for agricultural applications (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-4-5-10(6-8(7)2)13-11(17)14-12-16-15-9(3)18-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXMJOCGAEVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)



![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)


![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)